![molecular formula C14H17ClN2O3 B3060019 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride CAS No. 1609400-74-9](/img/structure/B3060019.png)
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride
Overview
Description
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C14H16N2O3·HCl. It is known for its unique structure, which includes an imidazole ring and an ethoxybenzaldehyde moiety. This compound is used in various scientific research applications due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(1H-imidazol-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to produce the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced imidazole derivatives, and substituted benzaldehyde compounds .
Scientific Research Applications
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular processes by altering the function of key proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-hydroxybenzaldehyde
- 2-(1H-imidazol-1-yl)ethanol
- 4-(2-(1H-imidazol-1-yl)ethoxy)benzaldehyde
Uniqueness
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride is unique due to its combined structure of an imidazole ring and an ethoxybenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride, with the CAS Number 1609400-74-9, is a chemical compound characterized by its unique structure, which includes an imidazole ring and an ethoxybenzaldehyde moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C14H16N2O3·HCl
- Molecular Weight : 297.76 g/mol
- IUPAC Name : 3-ethoxy-4-(2-imidazol-1-ylethoxy)benzaldehyde; hydrochloride
- Physical Form : Solid
- Purity : 95%
Synthesis
The synthesis of this compound typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(1H-imidazol-1-yl)ethanol under specific catalytic conditions. The reaction is followed by purification steps to yield the hydrochloride salt.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. In vitro assays indicated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell membranes .
Antifungal Activity
The compound has also been tested for antifungal activity. Preliminary results indicate that it possesses significant antifungal properties against common pathogens such as Candida species. The mechanism appears to involve the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. The imidazole ring plays a crucial role in these interactions, potentially modulating enzyme activities and influencing signaling pathways within cells. This modulation could lead to altered cellular processes, including apoptosis and cell cycle regulation .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results demonstrated a dose-dependent response in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .
Antifungal Activity Assessment
In another research effort, the antifungal properties were assessed using a series of clinical isolates from patients with candidiasis. The compound exhibited effective inhibition at concentrations lower than traditional antifungal agents, highlighting its potential as an alternative treatment option .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
Compound | Activity Type | MIC (µg/mL) | Notes |
---|---|---|---|
This compound | Antimicrobial | 50 - 200 | Effective against Gram-positive and Gram-negative bacteria |
3-Ethoxybenzaldehyde | Antimicrobial | >200 | Less effective than target compound |
Imidazole derivatives | Antifungal | 100 - 300 | Variable efficacy across different species |
Properties
IUPAC Name |
3-ethoxy-4-(2-imidazol-1-ylethoxy)benzaldehyde;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c1-2-18-14-9-12(10-17)3-4-13(14)19-8-7-16-6-5-15-11-16;/h3-6,9-11H,2,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGKKQAFYJBEOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-74-9 | |
Record name | Benzaldehyde, 3-ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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